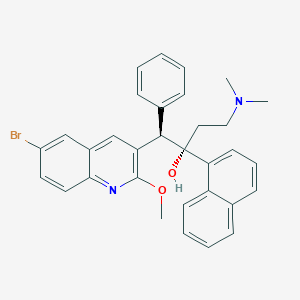

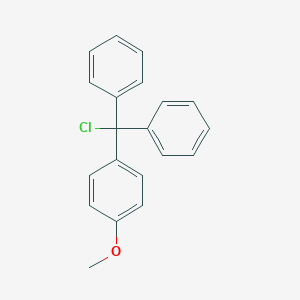

![molecular formula C33H24Br2N4 B032160 5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole CAS No. 151052-34-5](/img/structure/B32160.png)

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole is a tetrazole derivative, a class of compounds known for their versatility in various fields of chemistry due to their unique structural and electronic properties. Tetrazoles exhibit a broad spectrum of biological activities and are used in medicinal chemistry, material science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the cyclization of nitriles under different conditions. Specific methods for the synthesis of 5-substituted 2-trityltetrazoles involve tritylation of tetrazole and its derivatives under phase-transfer catalysis, yielding the corresponding 5-substituted 2-trityltetrazoles. These compounds can serve various functions, including protecting NH bonds in nitrogen-containing heterocycles and OH bonds in primary alcohols. Thermal transformations of these derivatives can lead to the formation of tetrazines or diphenylheptafulvenes, depending on the reaction conditions (Myznikov et al., 2002).

Molecular Structure Analysis

The crystal structure of similar tetrazole derivatives reveals that tetrazole rings tend to be planar, with significant dihedral angles observed between the tetrazole ring and attached phenyl rings, indicating no conjugation to the tetrazole groups. This structural feature is crucial for understanding the compound's reactivity and interaction with other molecules (Zhao et al., 2013).

Chemical Reactions and Properties

5-Substituted 2-trityltetrazoles are reactive under various conditions. For example, their thermolysis in benzonitrile leads to the formation of tetrazines, while in dodecane, it results in the formation of diphenylheptafulvenes. These transformations showcase the chemical versatility of tetrazole derivatives and their potential for generating new compounds with unique properties (Myznikov et al., 2002).

科学研究应用

Structural Analysis and Synthesis : A study by Guo-xi Wang and Heng‐Yun Ye (2007) involved the synthesis of a closely related compound, showcasing the geometric parameters and dihedral angles between the tetrazole ring and the attached phenyl rings, providing insights into its structural characteristics (Guo-xi Wang & Heng‐Yun Ye, 2007).

Crystal Structure Characterization : Zhao et al. (2013) characterized two polymorphs of a similar tetrazole derivative through X-ray diffraction and Hirschfeld surface analysis, revealing differences in molecular orientation and interatomic distances due to varying π···π stacking interactions (J. Zhao et al., 2013).

Docking Studies and Crystal Structure Analysis : Research by Al-Hourani et al. (2015) provided a detailed analysis of the crystal structure of tetrazole derivatives and conducted molecular docking studies to understand their potential as COX-2 inhibitors, indicating their relevance in designing anti-inflammatory agents (B. J. Al-Hourani et al., 2015).

Pharmacological Analysis : Kamble et al. (2017) synthesized and analyzed tetrazole compounds for their pharmacological properties, including angiotensin-converting enzyme inhibition, anti-proliferative, and anti-inflammatory activities, highlighting their potential in medicinal chemistry (A. Kamble et al., 2017).

Synthesis of Novel Analogues : Shahbazi Mojarrad et al. (2011) reported the synthesis of novel 1,4-dihydropyridine derivatives bearing biphenyl-2'-tetrazole substitution, aiming to explore their dual activity as angiotensin II receptor and calcium channel blockers, indicating a potential for cardiovascular therapeutic applications (J. Shahbazi Mojarrad et al., 2011).

属性

IUPAC Name |

5-[2-[4-(dibromomethyl)phenyl]phenyl]-2-trityltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-38-39(37-32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTYIAGAGAAHSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24Br2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)

![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)